molecular formula C9H8FNO B1359264 5-Methoxy-2-fluorobenzylcyanide CAS No. 672931-28-1

5-Methoxy-2-fluorobenzylcyanide

Cat. No. B1359264
CAS RN: 672931-28-1
M. Wt: 165.16 g/mol
InChI Key: QSPYWCDXOCAMGL-UHFFFAOYSA-N
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Description

5-Methoxy-2-fluorobenzylcyanide is a chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.16400 . It is a compound that has attracted the attention of researchers due to its potential applications in various fields .


Synthesis Analysis

The synthetic route of 5-Methoxy-2-fluorobenzylcyanide involves several precursors including sodium cyanide, BENZENE, 2-Fluoro-5-hydr, Methyl 2-fluoro, and (2-Fluoro-5-met) .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-fluorobenzylcyanide can be analyzed using techniques such as electron diffraction . The exact mass of the compound is 165.05900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-2-fluorobenzylcyanide include a density of 1.148g/cm3, a boiling point of 278.7ºC at 760 mmHg, and a flash point of 122.3ºC . The compound’s LogP value is 1.90038, and its index of refraction is 1.501 .

Scientific Research Applications

Drug Carrier Development

  • Carrier for Anticancer Drugs : Methoxy-modified kaolinite has been used as a carrier for 5-fluorouracil, an anticancer drug. The methoxy modification allows for controlled release of the drug, making it potentially useful for colon-specific drug delivery (Tan et al., 2017).

Synthesis and Protection in Drug Development

  • Protecting Group in Drug Synthesis : The p-methoxybenzyl (PMB) group has been used as a new N3-imide protecting group in the synthesis of 5′-O-Acryloyl-5-fluorouridine, an important compound in medicinal chemistry. This group helps in achieving chemoselective protection and easy deprotection, which is crucial in the synthesis process (Akiyama et al., 1990).

Applications in Diagnostic Research

  • Positron Emission Tomography (PET) : Compounds like [18F]p-MPPF, which include the methoxyphenyl group, have been utilized in PET studies to investigate serotonergic neurotransmission. This demonstrates the importance of such compounds in neuroimaging and diagnostic research (Plenevaux et al., 2000).

Photodynamic and Chemotherapeutic Applications

  • Photodynamic Therapy and Cancer Treatment : New heterocyclic compounds, such as those containing methoxybenzyl groups, have shown potential in medicinal and diagnostic areas, including applications in photodynamic therapy for cancer treatment (Saleem et al., 2018).

Enhancing Radiosensitivity in Cancer Treatment

  • Radiosensitization in Colon Cancer : Methoxyamine, a compound related to the methoxybenzyl group, has been studied for its ability to enhance the effects of 5-fluorouracil-induced radiosensitization in colon cancer cells. This suggests potential applications in improving cancer radiotherapy (Khoei et al., 2017).

Nanotechnology Applications

  • Gold Nanoparticles for Drug Delivery : The methoxybenzyl group has been used to conjugate anticancer drugs like 5-fluorouracil to the surface of gold nanoparticles, creating a system where the particle acts as both a cage and carrier, releasing the drug upon UV irradiation. This indicates a significant potential in nanomedicine and targeted drug delivery (Agasti et al., 2009).

properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPYWCDXOCAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630273
Record name (2-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-fluorobenzylcyanide

CAS RN

672931-28-1
Record name (2-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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